1,6-Pyrenediol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pyrene-1,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O2/c17-13-8-4-10-2-6-12-14(18)7-3-9-1-5-11(13)16(10)15(9)12/h1-8,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJSAJJBBSJUFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70145417 | |

| Record name | 1,6-Pyrenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10262-84-7 | |

| Record name | 1,6-Dihydroxypyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10262-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Pyrenediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010262847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Pyrenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,6-Pyrenediol: Structure, Properties, and Biological Activity

Introduction

1,6-Pyrenediol, also known as pyrene-1,6-diol or 1,6-dihydroxypyrene, is a hydroxylated derivative of the polycyclic aromatic hydrocarbon (PAH) pyrene. As a metabolite of pyrene, a well-known environmental contaminant, this compound is of significant interest to researchers in toxicology, environmental science, and drug development. The introduction of hydroxyl groups to the pyrene core alters its physicochemical properties, such as solubility and reactivity, and is critical to its biological activity. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and putative biological mechanism of action of this compound.

Chemical Structure and IUPAC Name

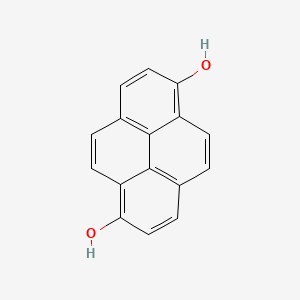

The chemical structure of this compound consists of a pyrene backbone, which is a fused four-ring aromatic system, with two hydroxyl (-OH) groups substituted at the 1 and 6 positions.

The structural representation of this compound is as follows:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The introduction of two hydroxyl groups significantly influences the properties of the pyrene molecule, most notably increasing its polarity and solubility in polar solvents compared to the parent pyrene.[3] A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Weight | 234.25 g/mol | [1][3] |

| Melting Point | 223°C | Smolecule |

| Boiling Point | 505.2°C at 760 mmHg (estimated) | Smolecule |

| Density | 1.474 g/cm³ (estimated) | Smolecule |

| pKa | ~10 (estimated) | Smolecule |

| LogP | ~3-4 (estimated) | Smolecule |

| ¹H NMR (500 MHz, DMSO-d6), δ (ppm) | 10.34 (s, 2H, OH), 8.06 (d, J=9.1 Hz, 2H), 7.97 (d, J=8.3 Hz, 2H), 7.88 (d, J=9.1 Hz, 2H), 7.52 (d, J=8.2 Hz, 2H) | Smolecule |

| ¹³C NMR (126 MHz, DMSO-d6), δ (ppm) | 151.06, 125.96, 125.59, 124.41, 124.30, 118.61, 117.87, 113.19 | Smolecule |

| IR (KBr), ν (cm⁻¹) | 3300-3500 (O-H stretch), 2925, 2855 (C-H stretch), 1616, 1596, 1558, 1545 (C=C stretch), 1250-1200 (C-O stretch) | Smolecule |

| Fluorescence | While specific excitation and emission maxima for this compound are not widely reported, pyrene derivatives with electron-donating hydroxyl groups are expected to show a red-shift in their fluorescence spectra compared to the parent pyrene molecule. For reference, pyrene in cyclohexane has an excitation maximum at 336 nm and emission peaks at ~375, 385, and 395 nm.[4] |

Experimental Protocols

Representative Synthesis of this compound via Oxidation of Pyrene

A common method for the synthesis of this compound involves the oxidation of pyrene. It is important to note that this reaction typically yields a mixture of isomers, including this compound and 1,8-Pyrenediol, which then require separation.[5] The following is a representative protocol based on this method.

Materials:

-

Pyrene

-

Potassium dichromate (K₂Cr₂O₇)

-

Concentrated sulfuric acid (H₂SO₄)

-

Appropriate solvents for reaction and purification (e.g., glacial acetic acid)

-

Chromatography equipment (e.g., silica gel column)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a stirrer and a condenser, dissolve pyrene in a suitable solvent such as glacial acetic acid.

-

Oxidant Preparation: Separately, prepare a solution of potassium dichromate in concentrated sulfuric acid.

-

Oxidation Reaction: Slowly add the potassium dichromate solution to the pyrene solution while stirring. The reaction is exothermic and should be controlled, potentially with an ice bath.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (pyrene) is consumed.

-

Workup: Once the reaction is complete, pour the reaction mixture into a large volume of cold water to precipitate the crude product.

-

Filtration and Washing: Collect the precipitate by filtration and wash thoroughly with water to remove any remaining acid and inorganic salts.

-

Purification: The crude product, a mixture of 1,6- and 1,8-pyrenedione, is then typically reduced to the corresponding diols. The isomeric diols are then separated by column chromatography on silica gel, using an appropriate eluent system to isolate the pure this compound.

Note: An alternative route involves the Clemmensen reduction of 1,6-pyrenedione to yield this compound.[3]

Biological Activity and Signaling Pathways

Direct studies on the signaling pathways activated by this compound are limited. However, based on the known bioactivation of PAHs and the activity of its metabolites, a putative mechanism of action can be proposed. The biological effects of this compound are likely mediated through its metabolic oxidation to 1,6-pyrenequinone.

Putative Mechanism of Action: Redox Cycling and Oxidative Stress

The central hypothesis is that this compound exerts its biological effects, including cytotoxicity and potential carcinogenicity, through the generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress.

Caption: Putative mechanism of this compound-induced cytotoxicity.

This proposed pathway involves the following key steps:

-

Metabolic Activation: this compound is metabolically oxidized within the cell to its corresponding quinone, 1,6-pyrenequinone. This conversion can be catalyzed by enzymes such as cytochrome P450s.

-

Redox Cycling: 1,6-pyrenequinone can undergo redox cycling, a process where it is repeatedly reduced by cellular reductants (like NADH) to a semiquinone radical and then re-oxidized by molecular oxygen.

-

ROS Generation: This redox cycling consumes molecular oxygen and leads to the formation of reactive oxygen species (ROS), such as superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂).

-

Oxidative Stress and Cellular Damage: The accumulation of ROS induces a state of oxidative stress, leading to damage to cellular macromolecules, including DNA strand breaks.

-

Activation of Stress Response Pathways: The cell responds to oxidative stress by activating various signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are central regulators of inflammation, cell survival, and apoptosis.

-

Cytotoxicity: If the cellular damage is too severe to be repaired, these signaling pathways can trigger programmed cell death (apoptosis), leading to the observed cytotoxicity of pyrene metabolites.

This mechanism is supported by studies on the closely related benzo[a]pyrene, where its diol and quinone metabolites have been shown to induce similar oxidative stress-related signaling pathways. For instance, benzo[a]pyrene diol-epoxide has been demonstrated to upregulate COX-2 expression through the MAPK/AP-1 and IKKbeta/NF-kappaB pathways.[3]

Conclusion

This compound is a key metabolite of pyrene with distinct chemical and biological properties. Its structure, characterized by a pyrene core with two hydroxyl groups, makes it more polar than its parent compound. While detailed experimental protocols and specific signaling pathways directly attributed to this compound are not extensively documented, a scientifically sound mechanism of action can be inferred from the behavior of its metabolites and related polycyclic aromatic hydrocarbons. This putative pathway, centered on metabolic activation to 1,6-pyrenequinone and subsequent ROS-induced oxidative stress, provides a strong foundation for further research into the toxicology and potential therapeutic or hazardous effects of this compound. The data and protocols summarized in this guide offer a valuable resource for scientists and professionals working in the fields of chemistry, toxicology, and drug development.

References

1,6-Pyrenediol CAS number and molecular weight

An In-Depth Technical Guide to 1,6-Pyrenediol for Researchers

This technical guide provides an in-depth overview of this compound, a hydroxylated derivative of the polycyclic aromatic hydrocarbon (PAH) pyrene. This document is intended for researchers, scientists, and drug development professionals, offering key data, potential research applications, and generalized experimental methodologies.

Core Compound Identification

This compound, also known as 1,6-dihydroxypyrene, is a key metabolite of pyrene, a common environmental pollutant.[1] Its chemical structure, featuring hydroxyl groups on the pyrene core, enhances its solubility in polar solvents compared to its parent compound and influences its chemical and biological activities.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 10262-84-7 | [2] |

| Molecular Formula | C₁₆H₁₀O₂ | [1][2] |

| Molecular Weight | 234.25 g/mol | [1][3] |

| Synonyms | 1,6-Dihydroxypyrene, Pyrene-1,6-diol | [1][2] |

| Appearance | Colorless solid | [4] |

Research Applications and Significance

This compound is a molecule of significant interest across several scientific disciplines due to its unique properties.

-

Fluorescent Probes : Its intrinsic fluorescent properties make it a valuable tool in biochemical assays and imaging techniques.[1]

-

Material Science : It serves as a monomer or building block for the synthesis of conjugated polymers and other materials with tailored electronic and optical properties for potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1][5]

-

Environmental Science : As a metabolite of pyrene, this compound is an important biomarker for monitoring the environmental fate and biodegradation of PAHs in soil and aquatic systems.[1]

-

Toxicology and Health : Research indicates that this compound interacts with biological systems and can form DNA adducts, raising concerns about its potential mutagenicity and carcinogenicity, similar to other PAHs.[1]

Experimental Protocols and Methodologies

Detailed experimental protocols for this compound are often specific to the research application. However, general methodologies for its synthesis are described below.

Synthesis of this compound

Two primary methods for synthesizing this compound are commonly cited: chemical hydroxylation and microbial biotransformation.[1]

1. Chemical Synthesis via Hydroxylation of Pyrene

This method involves the direct oxidation of pyrene to introduce hydroxyl groups at the 1 and 6 positions.

-

Principle : Selective introduction of hydroxyl groups onto the pyrene core using oxidizing agents.

-

Reagents : Pyrene, a suitable organic solvent (e.g., carbon tetrachloride), and an oxidizing agent (e.g., hydrogen peroxide, peracids, or bromine followed by hydrolysis).[1][6]

-

Generalized Protocol :

-

Dissolve pyrene in an appropriate organic solvent under an inert atmosphere (e.g., N₂).

-

Slowly add the oxidizing agent to the stirred solution at a controlled temperature.

-

Allow the reaction to proceed for a specified time (e.g., 24-48 hours).

-

Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

-

Upon completion, collect the precipitate by filtration.

-

Purify the crude product by washing with a solvent like methanol, followed by recrystallization from a suitable solvent (e.g., toluene) to yield this compound.[6]

-

Caption: Generalized workflow for the chemical synthesis of this compound.

2. Biotransformation

Certain microorganisms are capable of hydroxylating pyrene as part of their metabolic processes.

-

Principle : Utilization of microbial enzymatic pathways to convert pyrene into this compound.[1]

-

Generalized Protocol :

-

Culture a selected microbial strain (e.g., certain bacteria or fungi) in a suitable growth medium.

-

Introduce pyrene to the culture as the substrate.

-

Incubate the culture under controlled conditions (temperature, pH, aeration) for a period to allow for biotransformation.

-

After incubation, separate the biomass from the culture medium.

-

Extract the metabolites, including this compound, from the medium using an appropriate organic solvent.

-

Purify the extracted compound using chromatographic techniques (e.g., column chromatography, HPLC).

-

Biological Activity and Potential Signaling Pathways

The biological activity of this compound is an area of active research, particularly concerning its interaction with DNA and cellular signaling cascades.[1] While specific pathways for this compound are not yet fully elucidated, the mechanisms of related PAH metabolites, such as Benzo[a]pyrene-7,8-diol-9,10-epoxide (B[a]PDE), offer a valuable model for potential investigation.

B[a]PDE, a carcinogenic metabolite of benzo[a]pyrene, is known to induce the expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammation and cancer, through the activation of specific signaling pathways.[7] It is plausible that this compound, as a diol metabolite of a PAH, could engage similar cellular machinery.

Potential Signaling Pathway Activation by PAH Metabolites

Research on B[a]PDE has shown activation of the following pathways leading to COX-2 expression:[7]

-

MAPK/AP-1 Pathway : Activation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK and p38, which in turn activates the transcription factor Activator Protein-1 (AP-1).

-

IKKβ/NF-κB Pathway : Activation of the IκB kinase (IKK) complex, leading to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).

These pathways are central to cellular responses to stress, inflammation, and carcinogenesis.

Caption: Potential signaling pathways activated by PAH metabolites like B[a]PDE.

This guide provides a foundational understanding of this compound for research and development purposes. Scientists are encouraged to consult primary literature for specific, detailed protocols tailored to their experimental needs.

References

- 1. Buy this compound | 10262-84-7 [smolecule.com]

- 2. chemnet.com [chemnet.com]

- 3. This compound | C16H10O2 | CID 165849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrene | C16H10 | CID 31423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 10262-84-7 | Benchchem [benchchem.com]

- 6. Preparation Method for 1,6-Dibromopyrene_Chemicalbook [chemicalbook.com]

- 7. Benzo[a]pyrene diol-epoxide (B[a]PDE) upregulates COX-2 expression through MAPKs/AP-1 and IKKbeta/NF-kappaB in mouse epidermal Cl41 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1,6-Pyrenediol from Pyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,6-pyrenediol from pyrene, a process of significant interest for the development of novel therapeutics and advanced materials. The primary and most documented synthetic route involves a two-step process: the oxidation of pyrene to a mixture of pyrenequinones, followed by the selective reduction of the 1,6-isomer to the desired diol. This guide provides a comprehensive overview of the experimental protocols, quantitative data, and the underlying chemical pathways.

Core Synthesis Pathway

The conversion of pyrene to this compound is typically achieved through an oxidation-reduction sequence. The initial oxidation of the polycyclic aromatic hydrocarbon (PAH) pyrene yields a mixture of quinone isomers, primarily 1,6-pyrenedione and 1,8-pyrenedione. Subsequent separation and selective reduction of the 1,6-pyrenedione affords the target molecule, this compound.

Signaling Pathway Diagram

Caption: Synthetic pathway from pyrene to this compound.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the key steps in the synthesis of this compound from pyrene.

| Step | Reactant(s) | Reagent(s) | Product(s) | Yield (%) | Purity (%) | Reference(s) |

| Oxidation | Pyrene | Fe(bpmen)(OTf)₂, H₂O₂, Acetic Acid in CH₃CN/CH₂Cl₂ | 1,6-Pyrenedione & 1,8-Pyrenedione | 29 & 16 | N/A | [1] |

| Pyrene | K₂Cr₂O₇, H₂SO₄ | 1,6-Pyrenedione & 1,8-Pyrenedione | ~45 & ~35 | N/A | ||

| Reduction | 1,6-Pyrenedione | Sodium Borohydride (NaBH₄) in Methanol/DCM | This compound | N/A | N/A |

Note: "N/A" indicates that the data was not available in the cited literature.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on published literature and represent established procedures for the synthesis of this compound.

Oxidation of Pyrene to 1,6-Pyrenedione and 1,8-Pyrenedione

This procedure is adapted from the biomimetic oxidation of pyrene reported by López-Moreno et al.

Materials:

-

Pyrene

-

Fe(bpmen)(OTf)₂ (catalyst)

-

Acetic Acid (AcOH) solution in Acetonitrile (CH₃CN)

-

Hydrogen Peroxide (H₂O₂, 30 wt %)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

To a round bottom flask, add pyrene (1.0 equiv), CH₂Cl₂, and a solution of AcOH in CH₃CN.

-

Add the Fe(bpmen)(OTf)₂ catalyst (e.g., 5-15 mol %).

-

Stir the solution vigorously at room temperature.

-

Add a solution of H₂O₂ (3.6 equiv) in CH₃CN dropwise via syringe over a period of time, with additional portions of the catalyst and acetic acid added intermittently.

-

After the reaction is complete (monitored by TLC), quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., Hexane:EtOAc 7:3) to separate the 1,6-pyrenedione and 1,8-pyrenedione isomers.

Experimental Workflow:

Caption: Workflow for the oxidation of pyrene.

Reduction of 1,6-Pyrenedione to this compound

Materials:

-

1,6-Pyrenedione

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Deionized Water

-

Hydrochloric Acid (HCl, dilute)

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1,6-pyrenedione in a mixture of methanol and dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride in small portions to the stirred solution. The reaction is typically exothermic.

-

Allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of deionized water, followed by dilute HCl to neutralize the mixture.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Logical Relationship Diagram:

Caption: Logical steps for the reduction of 1,6-pyrenedione.

References

A Technical Guide to the Discovery and History of Dihydroxypyrenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxypyrenes, hydroxylated derivatives of the polycyclic aromatic hydrocarbon pyrene, represent a class of molecules that have garnered significant interest from their initial discovery in early German chemical literature to their contemporary relevance in toxicology and materials science. This technical guide provides an in-depth exploration of the discovery and history of these compounds, with a focus on their chemical synthesis and characterization. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, tabulated quantitative data, and visualizations of key chemical pathways.

Introduction: The Emergence of Dihydroxypyrenes

The story of dihydroxypyrenes is intrinsically linked to the chemistry of their parent compound, pyrene (C₁₆H₁₀), a four-ring polycyclic aromatic hydrocarbon (PAH) first isolated from coal tar.[1] Early investigations into the reactivity of pyrene laid the groundwork for the eventual synthesis and identification of its hydroxylated derivatives. While the biological formation of dihydroxypyrenes as metabolites of pyrene has been a major focus of modern research due to their role as biomarkers for PAH exposure, the chemical synthesis and isolation of these compounds have a rich and distinct history.[2][3] This guide will primarily focus on the key chemical discoveries and methodologies that have enabled the study of dihydroxypyrenes.

The Precursors: A Legacy of Pyrenediones

The first critical step towards the synthesis of dihydroxypyrenes was the preparation of their oxidized precursors, the pyrenediones (also known as pyrenequinones). The seminal work in this area was conducted by Vollmann and his colleagues in 1937, as detailed in their comprehensive paper in Justus Liebigs Annalen der Chemie. This foundational research described the oxidation of pyrene to yield various derivatives, including the diones that would serve as the direct precursors to dihydroxypyrenes.

More contemporary research has built upon this foundation, establishing that the oxidation of pyrene can lead to a mixture of pyrenedione isomers, notably the 1,6- and 1,8-pyrenediones when using reagents like persulfate under acidic conditions. The K-region pyrene-4,5-dione and the corresponding pyrene-4,5,9,10-tetraone were also first reported in the landmark 1937 paper.

Chemical Synthesis of Dihydroxypyrenes: Key Experimental Protocols

The primary route for the chemical synthesis of dihydroxypyrenes involves the reduction of the corresponding pyrenediones. The following sections detail the general experimental protocols for the synthesis of key dihydroxypyrene isomers.

Synthesis of 1,6-Dihydroxypyrene and 1,8-Dihydroxypyrene

The synthesis of 1,6- and 1,8-dihydroxypyrene is typically achieved through the reduction of the corresponding diones.

Experimental Protocol: Reduction of Pyrenediones

-

Dissolution: A solution of the isolated pyrene-1,6-dione or pyrene-1,8-dione is prepared in a suitable organic solvent, such as ethanol or a mixture of acetic acid and water.

-

Reduction: A reducing agent, commonly sodium dithionite (Na₂S₂O₄) or a metal hydride like sodium borohydride (NaBH₄), is added portion-wise to the stirred solution. The reaction progress can be monitored by observing the color change, as the typically colored dione is converted to the often colorless or lightly colored diol.

-

Work-up: Upon completion of the reaction, the mixture is cooled, and the dihydroxypyrene product is often precipitated by the addition of water.

-

Purification: The crude product is collected by filtration, washed with water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., toluene or ethanol) or by column chromatography on silica gel.

Synthesis of 4,5-Dihydroxypyrene

The synthesis of 4,5-dihydroxypyrene follows a similar reduction pathway from pyrene-4,5-dione.

Experimental Protocol: Reduction of Pyrene-4,5-dione

-

Suspension: Pyrene-4,5-dione is suspended in a suitable solvent system, such as a mixture of ethanol and water.

-

Reduction: A reducing agent like sodium dithionite is added to the suspension. The mixture is typically heated to facilitate the reduction.

-

Isolation: After cooling, the product is isolated by filtration, washed with water, and dried.

-

Purification: Recrystallization from a solvent such as ethanol or purification via column chromatography yields the purified 4,5-dihydroxypyrene.

Quantitative Data on Dihydroxypyrene Synthesis and Characterization

The following table summarizes key quantitative data for common dihydroxypyrene isomers. It is important to note that yields can vary significantly based on the specific reaction conditions and the purity of the starting materials. Spectroscopic data provides the basis for the structural confirmation of these isomers.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Synthesis Method | Reported Yield (%) | Melting Point (°C) | Key Spectroscopic Data |

| 1,6-Dihydroxypyrene | C₁₆H₁₀O₂ | 234.25 | Reduction of 1,6-pyrenedione | Variable | Decomposes >300 | ¹H NMR: Distinct aromatic proton signals. MS (m/z): 234 (M⁺). UV-Vis (λmax, nm): Characteristic pyrene-like absorption bands. |

| 1,8-Dihydroxypyrene | C₁₆H₁₀O₂ | 234.25 | Reduction of 1,8-pyrenedione | Variable | Decomposes >300 | ¹H NMR: Unique set of aromatic proton signals distinguishing it from the 1,6-isomer. MS (m/z): 234 (M⁺). UV-Vis (λmax, nm): Similar but distinct absorption profile compared to the 1,6-isomer. |

| 4,5-Dihydroxypyrene | C₁₆H₁₀O₂ | 234.25 | Reduction of 4,5-pyrenedione | Variable | ~250-255 | ¹H NMR: Characteristic signals for the K-region hydroxylated pyrene. MS (m/z): 234 (M⁺). UV-Vis (λmax, nm): Absorption spectrum reflects the altered electronic structure of the K-region. |

Visualizing the Chemical Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key chemical transformations in the synthesis of dihydroxypyrenes.

Historical Timeline of Key Discoveries

-

Early 20th Century: Pyrene is first isolated from coal tar, paving the way for the study of its chemical properties.[1]

-

1937: Vollmann and colleagues publish a seminal work on the chemistry of pyrene and its derivatives, including the synthesis of pyrenediones, the direct precursors to dihydroxypyrenes.

-

Mid-20th Century: Further studies on the oxidation of pyrene lead to the characterization of different pyrenedione isomers, including the 1,6- and 1,8-diones.

-

Late 20th Century to Present: The focus of dihydroxypyrene research shifts significantly towards their role in toxicology and environmental science. The identification of 1,6- and 1,8-dihydroxypyrene as metabolic products of pyrene in biological systems becomes a key area of investigation.[2][3] Modern analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy are extensively used to detect and quantify these compounds as biomarkers of PAH exposure.[2]

Conclusion and Future Outlook

The journey of dihydroxypyrenes from their early, purely chemical origins to their current status as important biomarkers in environmental and health sciences is a testament to the evolving nature of chemical research. The foundational work on the synthesis of pyrenediones in the early 20th century provided the chemical tools necessary for the later isolation and study of dihydroxypyrenes. While much of the contemporary research is focused on their biological roles, the synthetic pathways to these molecules remain crucial for producing analytical standards and for exploring their potential applications in materials science and medicinal chemistry. Future research may focus on developing more efficient and selective synthetic routes to specific dihydroxypyrene isomers and exploring the properties and applications of their derivatives.

References

An In-Depth Technical Guide to the Electronic and Photophysical Properties of 1,6-Pyrenediol

Executive Summary: 1,6-Pyrenediol, a hydroxylated derivative of pyrene, presents a compelling subject for scientific investigation due to its unique electronic structure and fluorescent properties. As a metabolite of the common polycyclic aromatic hydrocarbon (PAH) pyrene, it serves as a critical biomarker for environmental pollution monitoring. Beyond its environmental significance, its pyrene core, functionalized with electron-donating hydroxyl groups, provides a versatile scaffold for the development of novel materials in organic electronics and sensing applications. This document provides a comprehensive overview of the synthesis, characterization, and the core electronic and photophysical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes a summary of its physicochemical data, detailed experimental protocols for its characterization, and visualizations of key processes and relationships.

Molecular Identity and Physicochemical Properties

This compound, also known as 1,6-dihydroxypyrene, is a polycyclic aromatic hydrocarbon with the molecular formula C₁₆H₁₀O₂ and a molecular weight of 234.25 g/mol [1][2]. Its structure consists of a planar, four-ring pyrene core with two hydroxyl (-OH) groups substituted at the 1 and 6 positions[1]. These hydroxyl groups significantly influence its chemical behavior, enhancing its solubility in polar solvents compared to the parent pyrene molecule and modulating its electronic properties[1].

The physicochemical properties of this compound are summarized below. While some values are experimentally determined, others are estimated based on computational predictions and comparisons with similar compounds.

| Property | Value | Reference/Note |

| Molecular Formula | C₁₆H₁₀O₂ | [1][2] |

| Molecular Weight | 234.25 g/mol | [1][2] |

| IUPAC Name | pyrene-1,6-diol | [1][2] |

| CAS Number | 10262-84-7 | [1][2][3] |

| Physical State | Solid at room temperature | [1] |

| Appearance | Likely pale yellow to yellow-greenish | [1] |

| Melting Point | 223°C | [1] |

| Boiling Point | ~505.2°C at 760 mmHg | Estimated value[1] |

| Density | ~1.474 g/cm³ | Estimated value[1] |

| pKa | ~10 | Estimated, based on similar phenols[1] |

| LogP | ~3-4 | Estimated, based on similar hydroxylated PAHs[1] |

Synthesis and Spectroscopic Characterization

Synthesis Methods

This compound can be prepared through several synthetic routes, including both chemical oxidation and biotransformation.

-

Chemical Synthesis : A common laboratory method involves the direct oxidation of pyrene. For instance, the oxidation of pyrene with potassium dichromate in sulfuric acid yields a mixture of 1,6-pyrenedione and 1,8-pyrenedione, which can be separated and subsequently reduced to the corresponding diols[3]. Another approach is the direct hydroxylation of pyrene using strong oxidizing agents like potassium permanganate[1].

-

Biotransformation : Certain microbial strains are capable of enzymatically converting pyrene into this compound, a pathway relevant in the context of bioremediation and environmental science[1].

Spectroscopic Fingerprints

Spectroscopic techniques are essential for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy : The FT-IR spectrum provides a unique fingerprint for the molecule. Key vibrational bands for this compound (in KBr) are observed at 2925, 2855, 1616, 1596, 1558, 1545, 1478, 1429, 1354, 1274, 1251, 1228, 1184, 1114, and 833 cm⁻¹, which correspond to various stretching and bending modes of its aromatic and hydroxyl functional groups[1].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the precise arrangement of protons and carbon atoms in the molecule's structure.

-

Mass Spectrometry : This technique is used to verify the molecular weight of 234.25 g/mol [1].

Electronic and Photophysical Properties

The electronic behavior of this compound is governed by the interplay between its extended π-conjugated pyrene core and the electron-donating hydroxyl substituents. This relationship dictates its photophysical characteristics.

UV-Visible Absorption

Like most pyrene derivatives, this compound exhibits characteristic absorption bands in the ultraviolet-visible region resulting from π-π* electronic transitions within its aromatic system[1]. While specific absorption maxima are not extensively documented, pyrene-based compounds typically show structured absorption between 250 and 350 nm[1]. The presence of the electron-donating hydroxyl groups at the 1 and 6 positions is expected to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted pyrene[1].

Fluorescence and Photophysical Parameters

This compound is intrinsically fluorescent, a property that is highly sensitive to its molecular environment.

-

Fluorescence Emission : An intrinsic fluorescence emission at 425 nm has been reported for this compound[1]. The emission spectrum's shape and peak position can be influenced by solvent polarity, a phenomenon known as solvatochromism[3].

-

Excited-State Lifetime (τ) : The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. Lifetimes for pyrene derivatives can vary significantly depending on their substitution and environment, with some functionalized pyrenes exhibiting exceptionally long lifetimes of hundreds of nanoseconds[4][5].

The table below compares the photophysical properties of the parent pyrene molecule with known data and expectations for this compound.

| Parameter | Pyrene (in Cyclohexane) | This compound | Reference/Note |

| Absorption (λmax) | Structured bands, ~250-350 nm | Expected red-shift vs. Pyrene | [1] |

| Emission (λem) | ~370-400 nm | ~425 nm | [1] |

| Quantum Yield (ΦF) | 0.32 | Not reported; related compounds > 0.75 | [1] |

| Excited-State Lifetime (τ) | Varies with environment | Not reported; high potential | [4][5] |

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable data on the properties of this compound.

UV-Vis Absorption Spectroscopy

This protocol outlines the measurement of the absorbance spectrum to determine the wavelengths of maximum absorption (λmax).

-

Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax in a 1 cm pathlength quartz cuvette.

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Measurement : Record a baseline spectrum with a cuvette containing only the solvent. Subsequently, record the absorption spectrum of the this compound solution over a relevant wavelength range (e.g., 200-500 nm).

-

Data Analysis : Identify the wavelengths corresponding to the absorption maxima from the corrected spectrum.

Fluorescence Spectroscopy and Quantum Yield Determination

This protocol describes how to measure the fluorescence emission spectrum and calculate the quantum yield using a comparative method.

-

Sample and Standard Preparation : Prepare a solution of this compound and a separate solution of a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄) in the same solvent. The absorbance of both solutions at the excitation wavelength must be kept low (< 0.1) to avoid inner-filter effects.

-

Instrumentation : Use a spectrofluorometer.

-

Emission Spectra Acquisition : Excite the this compound sample at one of its absorption maxima and record the emission spectrum. Repeat the measurement for the standard solution, exciting it at the same wavelength.

-

Quantum Yield Calculation : The fluorescence quantum yield (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where ΦF,std is the quantum yield of the standard, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Fluorescence Lifetime Measurement

Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.

-

Sample Preparation : Prepare a deoxygenated, dilute solution of this compound.

-

Instrumentation : Utilize a TCSPC system, which includes a pulsed light source (e.g., a laser diode or LED) for excitation, a sensitive detector (e.g., a photomultiplier tube), and timing electronics.

-

Measurement : Excite the sample with a high-repetition-rate light source. The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon. This process is repeated millions of times to build a histogram of photon arrival times.

-

Data Analysis : The resulting decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime (τ).

Applications in Research and Development

The distinct properties of this compound make it a valuable molecule for various applications.

-

Environmental Monitoring : As a metabolite of pyrene, its detection in environmental or biological samples serves as a reliable biomarker for exposure to PAHs[1].

-

Sensing and Probes : Its intrinsic fluorescence, which is sensitive to the local environment, can be leveraged to design spectroelectrochemical sensors for detecting other polycyclic aromatic metabolites[1].

-

Materials Science : The pyrene scaffold is a fundamental building block in organic electronics[6]. This compound can act as a monomer for creating larger conjugated systems or polymers with tailored optoelectronic properties for use in devices like organic light-emitting diodes (OLEDs)[3].

-

Drug Development : While not directly a therapeutic agent, its use as a fluorescent tag or probe could aid in studying molecular interactions or cellular imaging, leveraging the well-known probing capabilities of the pyrene core[6].

Conclusion

This compound is a molecule of significant interest, bridging the fields of environmental science, materials chemistry, and photophysics. Its electronic properties are defined by its classic pyrene core, modified by hydroxyl groups that tune its absorption and emission characteristics. While a full dataset of its photophysical parameters remains to be comprehensively documented, comparisons with related derivatives suggest it possesses a strong potential as a highly efficient and environmentally sensitive fluorophore. The experimental protocols detailed herein provide a clear framework for researchers to further elucidate its properties and unlock its potential in the development of advanced sensors, electronic materials, and biomedical research tools.

References

- 1. Buy this compound | 10262-84-7 [smolecule.com]

- 2. This compound | C16H10O2 | CID 165849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 10262-84-7 | Benchchem [benchchem.com]

- 4. Experimental and theoretical studies of the photophysical properties of 2- and 2,7-functionalized pyrene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.as.uky.edu [chem.as.uky.edu]

An In-depth Technical Guide to the Health and Safety of 1,6-Pyrenediol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific safety and toxicology data for 1,6-Pyrenediol is limited. This guide synthesizes available data for this compound and includes information from its parent compound, pyrene, to provide a comprehensive overview of potential hazards and handling protocols. All data derived from the parent compound is clearly indicated.

Section 1: Chemical Identity and Physicochemical Properties

This compound, also known as 1,6-dihydroxypyrene, is a hydroxylated derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH).[1] Its chemical structure consists of a four-ring pyrene core with two hydroxyl groups at the 1 and 6 positions.[1] The molecular formula is C₁₆H₁₀O₂.[1][2][3] The presence of hydroxyl groups generally increases the solubility of the compound in polar solvents compared to the parent pyrene.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₀O₂ | [1][2][3] |

| Molecular Weight | 234.25 g/mol | [1][2][3] |

| CAS Number | 10262-84-7 | [2][3][4] |

| Appearance | White solid (Assumed) | [5] |

| Melting Point | 223°C | [1] |

| Boiling Point (Est.) | 505.2°C at 760 mmHg | [1][4] |

| Density (Est.) | 1.474 g/cm³ | [1][4] |

| Flash Point (Est.) | 253.4°C | [1][4] |

| Vapor Pressure (Est.) | 7.89E-11 mmHg at 25°C |[1][4] |

Section 2: Toxicological Profile and Hazard Identification

No specific toxicological studies, such as LD50 or long-term exposure data, were found for this compound in the available literature. However, it is known to be a metabolic product of pyrene, a well-studied PAH.[6] The toxicity of many PAHs is linked to their metabolic activation into reactive intermediates, such as diols and epoxides, which can bind to DNA and cause mutations or cellular damage. Therefore, the toxicological profile of the parent compound, pyrene, provides essential context for assessing the potential hazards of this compound.

Table 2: Toxicological Data for Parent Compound: Pyrene (CAS 129-00-0)

| Endpoint | Value / Observation | Species | Source |

|---|---|---|---|

| Acute Oral Toxicity (LD50) | 2700 mg/kg | Rat | [7] |

| Carcinogenicity (IARC/NTP) | Not identified as a probable, possible, or confirmed human carcinogen. | N/A | [8] |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | N/A | [7][8][9] |

| Repeated Dose Toxicity (Oral) | NOAEL: 76 mg/kg, LOAEL: 125 mg/kg (13 weeks) | Mouse |[8] |

Metabolic Activation and Potential for Harm: this compound is formed in the human body from pyrene, a process catalyzed by cytochrome P450 (P450) enzymes, particularly P450 1B1 and P450 2A13.[6] This metabolic process is a critical step in the detoxification pathway of PAHs, but it can also lead to the formation of reactive metabolites that contribute to oxidative stress and genotoxicity.[10]

Section 3: Safe Handling and Emergency Protocols

Given the lack of a specific Safety Data Sheet (SDS) for this compound, handling procedures should be based on a conservative approach, treating it as a potentially hazardous substance similar to other PAHs. The following recommendations are adapted from the SDS for pyrene.[7][8][9]

Engineering Controls:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.[11]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid skin contact.[11][12]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved particulate respirator.

Fire-Fighting Measures:

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: The compound is combustible.[8] Intense heating may form explosive mixtures with air.[8] Hazardous combustion products may include carbon monoxide and carbon dioxide.

Accidental Release Measures:

-

Avoid dust formation and inhalation.[8]

-

Evacuate personnel to a safe area.

-

Wear appropriate PPE.

-

Sweep up the material, place it in a suitable, closed container for disposal. Avoid flushing into surface water or drains, as the parent compound is very toxic to aquatic life.[7][8]

Section 4: Experimental Protocols

Protocol: In Vitro Metabolism of Pyrene to this compound

This protocol is based on methodologies described for studying PAH metabolism by human P450 enzymes.[6]

1. Objective: To determine the formation of this compound from pyrene when incubated with a reconstituted human cytochrome P450 enzyme system.

2. Materials:

-

Human Cytochrome P450 2A13 (recombinant)

-

Human NADPH-P450 Reductase (recombinant)

-

Pyrene (substrate)

-

NADPH (cofactor)

-

Potassium phosphate buffer

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound standard (for identification)

3. Equipment:

-

Incubator/water bath (37°C)

-

Vortex mixer

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

4. Procedure:

-

Prepare Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, NADPH-P450 reductase, and cytochrome P450 2A13 enzyme.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Add pyrene (dissolved in a suitable solvent like DMSO) to the mixture to start the reaction.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

-

Protein Removal: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the sample by HPLC with fluorescence detection to identify and quantify the formation of this compound by comparing its retention time and fluorescence signal to a known standard.

References

- 1. Buy this compound | 10262-84-7 [smolecule.com]

- 2. This compound | 10262-84-7 | Benchchem [benchchem.com]

- 3. This compound | C16H10O2 | CID 165849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemnet.com [chemnet.com]

- 5. jcia-bigdr.jp [jcia-bigdr.jp]

- 6. Oxidation of pyrene, 1-hydroxypyrene, 1-nitropyrene, and 1-acetylpyrene by human cytochrome P450 2A13 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.be [fishersci.be]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. cdn.chemservice.com [cdn.chemservice.com]

Methodological & Application

Synthesis of 1,6-Pyrenediol via Hydroxylation of Pyrene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1,6-Pyrenediol is a hydroxylated derivative of pyrene, a polycyclic aromatic hydrocarbon known for its fluorescent properties. The introduction of hydroxyl groups at the 1 and 6 positions enhances its solubility in polar solvents compared to the parent pyrene, opening avenues for its application in various scientific fields.[1] This document provides detailed protocols for the synthesis of this compound from pyrene, focusing on a two-step process involving the oxidation of pyrene to 1,6-pyrenedione, followed by its reduction to the target diol.

The fluorescent nature of the pyrene core makes this compound and its derivatives valuable as fluorescent probes in chemical and biological research.[2] These probes can be utilized to study molecular environments and interactions. In the realm of drug development, the pyrene scaffold is of interest for creating new bioactive molecules. While direct applications of this compound in pharmaceuticals are not extensively documented, its structure serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic activities. The diol functionality allows for further chemical modifications, enabling the attachment of pharmacophores or linker groups for targeted drug delivery systems.

In materials science, functionalized pyrene derivatives, including diols, are precursors for synthesizing conductive polymers and supramolecular assemblies. These materials have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability of pyrene units to form excimers and their sensitivity to environmental polarity are key features exploited in the design of novel sensory materials.

Experimental Protocols

The synthesis of this compound from pyrene is typically achieved through a two-step process:

-

Oxidation of Pyrene: Pyrene is first oxidized to a mixture of 1,6-pyrenedione and 1,8-pyrenedione.

-

Reduction of 1,6-Pyrenedione: The isolated 1,6-pyrenedione is then reduced to this compound.

A detailed protocol for each step is provided below.

Protocol 1: Oxidation of Pyrene to 1,6-Pyrenedione

This protocol is adapted from a biomimetic oxidation method.

Materials:

-

Pyrene

-

Iron(II) bis(N,N'-bis(2-pyridinylmethyl)-1,2-ethanediamine)ditriflate [Fe(bpmen)(OTf)₂]

-

Acetic acid (AcOH)

-

Hydrogen peroxide (H₂O₂, 30 wt %)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

100 mL round-bottom flask

-

Stir bar

-

Syringe

-

Chromatography column

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask, add pyrene (200 mg, 1 mmol, 1.0 equiv), Fe(bpmen)(OTf)₂ (31.2 mg, 0.05 mmol, 5 mol %), 0.5 mL of CH₂Cl₂, and 1.5 mL of a 0.33 M solution of acetic acid in acetonitrile.

-

Stir the solution vigorously at room temperature.

-

Slowly add a solution of 30 wt % hydrogen peroxide (0.136 mL, 1.2 mmol, 1.2 equiv) in acetonitrile (8 mL, 0.13 M) dropwise via a syringe.

-

After stirring for 10 minutes, add an additional 1 mL of a 0.5 M acetic acid solution in acetonitrile and another portion of Fe(bpmen)(OTf)₂ (42 mg, 0.067 mmol, 6.7 mol %).

-

Follow this with the dropwise addition of another portion of 30 wt % hydrogen peroxide (0.136 mL, 1.2 mmol, 1.2 equiv) in acetonitrile (8 mL, 0.13 M).

-

Repeat the addition of the catalyst and hydrogen peroxide one more time for a total of three additions.

-

After the final addition, stir the reaction mixture for 10 minutes.

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (7:3) as the eluent. This will separate the isomers.[3]

Expected Yields:

Protocol 2: Reduction of 1,6-Pyrenedione to this compound

This protocol is adapted from general procedures for the reduction of ketones using sodium borohydride.

Materials:

-

1,6-Pyrenedione

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl, dilute)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

50 mL Erlenmeyer flask or round-bottom flask

-

Stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 50 mL flask, dissolve 1,6-pyrenedione (e.g., 50 mg, 0.21 mmol) in a suitable alcohol such as methanol or ethanol (5-10 mL). If solubility is low, gentle warming may be applied.

-

Cool the solution in an ice bath.

-

In a separate container, weigh out sodium borohydride (e.g., 16 mg, 0.42 mmol, 2 equivalents). Note: Sodium borohydride is moisture-sensitive; weigh it quickly.

-

Add the sodium borohydride to the cooled solution of 1,6-pyrenedione in portions with stirring.

-

Allow the reaction to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, carefully add water (5-10 mL) to quench the excess sodium borohydride.

-

Acidify the mixture to a pH of ~6-7 with dilute HCl.

-

Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Synthesis of 1,6-Pyrenedione | ||

| Starting Material | Pyrene | [3] |

| Oxidizing Agent | H₂O₂ | [3] |

| Catalyst | Fe(bpmen)(OTf)₂ | [3] |

| Solvent | CH₃CN / CH₂Cl₂ | [3] |

| Yield of 1,6-pyrenedione | ~29% | [3] |

| Yield of 1,8-pyrenedione | ~16% | [3] |

| Reduction of 1,6-Pyrenedione | ||

| Starting Material | 1,6-Pyrenedione | |

| Reducing Agent | Sodium Borohydride (NaBH₄) | |

| Solvent | Methanol or Ethanol | |

| Characterization of this compound | ||

| Molecular Formula | C₁₆H₁₀O₂ | |

| Molecular Weight | 234.25 g/mol | |

| ¹H NMR (DMSO-d₆, 500 MHz), δ (ppm) | 10.34 (s, 2H, -OH), 8.06 (d, J=9.1 Hz, 2H), 7.97 (d, J=8.3 Hz, 2H), 7.88 (d, J=9.1 Hz, 2H), 7.52 (d, J=8.2 Hz, 2H) | Smolecule |

| High-Resolution Mass Spectrometry (HRMS-ESI) [M-H]⁻ | m/z 233.0602 (calc. for C₁₆H₉O₂: 233.0603) | Smolecule |

Visualizations

Caption: Workflow for the synthesis of this compound from pyrene.

Caption: Relationship between synthesis and potential applications.

References

Application Notes and Protocols for the Biotransformation of Pyrene to 1,6-Pyrenediol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the microbial production of 1,6-Pyrenediol, a hydroxylated derivative of pyrene. The biotransformation methods described herein utilize fungal strains capable of metabolizing pyrene to various hydroxylated products, including the target compound, this compound (also known as 1,6-dihydroxypyrene). These methods offer a potentially greener and more selective alternative to chemical synthesis.

Introduction

Pyrene, a polycyclic aromatic hydrocarbon (PAH), can be functionalized by certain microorganisms to introduce hydroxyl groups, leading to the formation of valuable derivatives. Among these, this compound is a key intermediate in the fungal metabolism of pyrene. This document outlines protocols for the cultivation of specific fungal strains and the subsequent biotransformation, extraction, and analysis of this compound. The primary organisms identified for this biotransformation are Penicillium glabrum and Aspergillus niger.

Biotransformation Pathway

The fungal metabolism of pyrene is initiated by cytochrome P450 monooxygenases, which hydroxylate the pyrene ring. The proposed pathway leading to this compound involves the initial formation of 1-hydroxypyrene, which is then further oxidized to 1,6-dihydroxypyrene and 1,8-dihydroxypyrene. These diols can be further metabolized to the corresponding pyrenequinones.

Caption: Fungal metabolic pathway of pyrene to this compound.

Experimental Protocols

Detailed methodologies for the biotransformation of pyrene using Penicillium glabrum and Aspergillus niger are provided below.

Protocol 1: Biotransformation of Pyrene using Penicillium glabrum TW 9424

This protocol is based on the methodology described for the metabolism of pyrene by Penicillium glabrum strain TW 9424, which has been shown to produce 1,6-dihydroxypyrene.[1]

1. Microorganism and Culture Maintenance:

-

Strain: Penicillium glabrum TW 9424.

-

Maintenance Medium: Malt extract agar or Potato Dextrose Agar (PDA).

-

Culture Conditions: Maintain slants at 4°C and subculture every 4-6 weeks.

2. Inoculum Preparation:

-

Aseptically transfer a loopful of spores from a mature slant culture to a 250 mL Erlenmeyer flask containing 50 mL of a suitable liquid medium (e.g., malt extract broth).

-

Incubate the flask on a rotary shaker at 120-150 rpm and 24-28°C for 3-5 days to obtain a homogenous mycelial suspension.

3. Biotransformation in Submerged Culture:

-

Culture Medium: A suitable production medium (e.g., Czapek-Dox broth) supplemented with a carbon source like glucose.

-

Flasks: Use 1 L Erlenmeyer flasks containing 200 mL of the production medium.

-

Inoculation: Inoculate each flask with 10% (v/v) of the prepared inoculum.

-

Incubation: Incubate the flasks at 24-28°C on a rotary shaker at 120-150 rpm for 2-3 days before the addition of pyrene.

-

Substrate Addition:

-

Prepare a stock solution of pyrene in a water-miscible solvent like acetone or dimethylformamide (DMF).

-

Aseptically add the pyrene stock solution to the cultures to a final concentration of 50-100 mg/L.

-

-

Further Incubation: Continue the incubation under the same conditions for an additional 7-14 days. Monitor the transformation by periodically taking samples for analysis.

4. Extraction and Analysis of Metabolites:

-

Extraction:

-

Separate the mycelium from the culture broth by filtration or centrifugation.

-

Extract the culture filtrate with an equal volume of a water-immiscible organic solvent such as ethyl acetate three times.

-

Extract the mycelial mass separately after homogenization, also with ethyl acetate.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure.

-

-

Analysis:

-

Dissolve the residue in a small volume of methanol or acetonitrile.

-

Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a UV and/or fluorescence detector. A C18 reverse-phase column is typically used.

-

For identification and confirmation, collect the fractions corresponding to the expected retention time of this compound and subject them to further analysis by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Protocol 2: Biotransformation of Pyrene using Aspergillus niger

A similar methodology can be applied for the biotransformation of pyrene using Aspergillus niger, which is also known to produce 1,6-dihydroxypyrene.

1. Microorganism and Culture Maintenance:

-

Strain: Aspergillus niger (e.g., SK 9317).

-

Maintenance: Maintain on PDA slants at 4°C.

2. Inoculum and Biotransformation:

-

Follow the same procedure as for Penicillium glabrum for inoculum preparation and submerged culture biotransformation. The optimal conditions for Aspergillus niger may vary slightly, so it is recommended to optimize temperature (typically 25-30°C) and pH (around 5.0-6.0).

3. Extraction and Analysis:

-

The extraction and analysis procedures are identical to those described for Penicillium glabrum.

Experimental Workflow

The general workflow for the production of this compound via fungal biotransformation is depicted below.

Caption: General workflow for this compound production.

Data Presentation

| Parameter | Penicillium glabrum TW 9424 | Aspergillus niger | Reference |

| Initial Pyrene Conc. (mg/L) | Data not available | Data not available | |

| Incubation Time (days) | Data not available | Data not available | |

| This compound Titer (mg/L) | Data not available | Data not available | |

| Conversion Yield (%) | Data not available | Data not available | |

| Other Major Metabolites | 1-hydroxypyrene, 1,8-dihydroxypyrene, 1,6-pyrenequinone, 1,8-pyrenequinone | 1-hydroxypyrene, 1,8-dihydroxypyrene, 1,6-pyrenequinone, 1,8-pyrenequinone | [1] |

Conclusion

The biotransformation of pyrene using fungal strains like Penicillium glabrum and Aspergillus niger presents a promising route for the production of this compound. The protocols provided here serve as a foundational methodology for researchers to develop and optimize this bioprocess. Further studies are required to quantify the production of this compound and to enhance its yield through media optimization, genetic engineering of the fungal strains, and process parameter control.

References

Application Notes and Protocols for the Recrystallization of 1,6-Pyrenediol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recrystallization of 1,6-Pyrenediol, a fluorescent polycyclic aromatic hydrocarbon derivative. The following protocols and data have been compiled to aid in the purification of this compound for research and development purposes. Due to the limited availability of precise solubility data in the public domain, the following information is based on qualitative solubility profiles and general principles of recrystallization for analogous compounds. Empirical optimization by the end-user is highly recommended for achieving the best results.

Solvent Selection and Solubility Profile

The key to a successful recrystallization is the selection of an appropriate solvent system. An ideal solvent should dissolve the solute to a high extent at elevated temperatures and to a low extent at cooler temperatures. The hydroxyl groups in this compound increase its polarity compared to its parent compound, pyrene, making it more soluble in polar solvents.

Based on available information, a qualitative assessment of solvent suitability is presented below. Researchers should perform small-scale solubility tests to confirm the optimal solvent or solvent mixture for their specific sample of this compound, as purity levels can affect solubility.

Table 1: Qualitative Solubility of this compound in Common Solvents

| Solvent | Polarity | Expected Solubility | Suitability for Recrystallization |

| Dimethyl Sulfoxide (DMSO) | High | Good | Potential, but high boiling point may be problematic |

| Methanol | High | Moderate | Good candidate |

| Ethanol | High | Moderate | Good candidate |

| Acetone | Medium-High | Moderate | Good candidate |

| Chloroform | Medium | Intermediate | Possible component in a mixed-solvent system |

| Toluene | Low | Moderate (due to π-π stacking) | Possible component in a mixed-solvent system |

| Hexane | Low | Poor | Likely unsuitable as a primary solvent, but could be an anti-solvent |

Experimental Protocol: Single-Solvent Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound using a single solvent. Methanol, ethanol, or acetone are recommended as starting points for optimization.

Materials:

-

Crude this compound

-

Selected recrystallization solvent (e.g., methanol, ethanol, or acetone)

-

Erlenmeyer flask(s)

-

Hot plate with stirring capability

-

Condenser (optional, to prevent solvent loss)

-

Buchner funnel and filter flask

-

Filter paper

-

Spatula

-

Glass stirring rod

-

Ice bath

Procedure:

-

Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size. Add a minimal amount of the selected solvent, just enough to create a slurry.

-

Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent incrementally until the this compound is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield. If a condenser is used, attach it to the flask to minimize solvent evaporation.

-

Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask. This step should be performed quickly to prevent premature crystallization.

-

Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Allow the crystals to dry completely on the filter paper under vacuum. For final drying, the crystals can be transferred to a watch glass and placed in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Experimental Protocol: Mixed-Solvent Recrystallization

A mixed-solvent system can be effective when no single solvent provides the ideal solubility characteristics. This often involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. A potential system for this compound could involve a polar solvent like acetone as the good solvent and a non-polar solvent like hexane as the anti-solvent, or a mixture like chloroform and toluene as suggested by literature on a similar compound.

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimum amount of the "good" solvent (e.g., hot acetone) in an Erlenmeyer flask.

-

Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexane) dropwise with continuous swirling. Continue adding the anti-solvent until a slight turbidity (cloudiness) persists. This indicates the point of saturation.

-

Re-dissolution: Add a few drops of the hot "good" solvent to re-dissolve the precipitate and obtain a clear solution.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collection, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol, using the cold solvent mixture for washing.

Visualization of the Recrystallization Workflow

The following diagram illustrates the general workflow for the recrystallization process.

Caption: General workflow for the recrystallization of this compound.

Disclaimer: The provided protocols are intended as a general guide. The optimal conditions for recrystallization, including the choice of solvent, solvent volumes, and temperatures, should be determined empirically for each specific batch of this compound. Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment.

Application Notes and Protocols for 1,6-Pyrenediol as a Precursor for Conductive Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Pyrenediol, a dihydroxy derivative of the polycyclic aromatic hydrocarbon pyrene, is a promising precursor for the synthesis of novel conductive polymers. The pyrene core provides a large, planar π-conjugated system, which is a fundamental requirement for electrical conductivity in organic materials. The hydroxyl groups at the 1 and 6 positions offer reactive sites for polymerization, allowing for the creation of extended conjugated polymer chains. These polymers are of interest for applications in organic electronics, sensors, and biocompatible conductive materials for drug delivery and tissue engineering.

This document provides detailed protocols for the synthesis of conductive polymers from this compound via enzymatic and chemical oxidative polymerization methods. It also presents a summary of expected properties based on analogous polymer systems.

Data Presentation

| Polymer System | Synthesis Method | Conductivity (S/cm) | Dopant | Reference |

| Poly(2,7-dihydroxynaphthalene terephthalate) | Polycondensation | 1.38 x 10⁻¹¹ | None | [1][2] |

| Poly(2,7-dihydroxynaphthalene terephthalate) | Polycondensation | Increased from 10⁻¹¹ | Ferric Chloride | [1][2] |

| Polyphenol | Electrochemical Polymerization | 1.2 x 10⁻⁴ | Self-doped | [3] |

| Polypyrrole (for comparison) | Interfacial Chemical Oxidation | ~0.3 | Self-doped | [4] |

| PEDOT:PSS/WPU Composite | Blending | 77 | PSS | [5] |

Note: The conductivity of polymers is highly dependent on factors such as molecular weight, chain ordering (crystallinity), and the presence of dopants. The values presented are for comparative purposes only, and the conductivity of poly(this compound) may vary.

Experimental Protocols

Two primary methods for the oxidative polymerization of this compound are presented: an environmentally benign enzymatic method and a conventional chemical oxidation method.

Protocol 1: Enzymatic Oxidative Polymerization of this compound using Horseradish Peroxidase (HRP)

This protocol utilizes the enzyme Horseradish Peroxidase (HRP) to catalyze the polymerization of this compound in the presence of an oxidant, typically hydrogen peroxide. This method offers mild reaction conditions and high selectivity.

Materials:

-

This compound

-

Horseradish Peroxidase (HRP) (EC 1.11.1.7)

-

Hydrogen Peroxide (H₂O₂) (30% solution)

-

Phosphate Buffer (0.1 M, pH 7.0)

-

Methanol

-

Deionized Water

Equipment:

-

Reaction vessel (e.g., 100 mL beaker or flask)

-

Magnetic stirrer and stir bar

-

pH meter

-

Syringe pump or burette for gradual addition of H₂O₂

-

Centrifuge and centrifuge tubes

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

-

Vacuum oven

Procedure:

-

Monomer Solution Preparation: Dissolve a specific amount of this compound (e.g., 100 mg, 0.427 mmol) in a minimal amount of a water-miscible organic solvent like methanol and then add it to 50 mL of 0.1 M phosphate buffer (pH 7.0) in the reaction vessel. Stir the solution until the monomer is fully dissolved or a fine suspension is achieved.

-

Enzyme Addition: Add Horseradish Peroxidase (e.g., 5-10 mg, corresponding to a specific activity) to the monomer solution and stir gently to dissolve.

-

Initiation of Polymerization: Begin the polymerization by the dropwise addition of a stoichiometric amount of hydrogen peroxide (H₂O₂) solution (e.g., a 3% solution) to the reaction mixture using a syringe pump or burette over a period of 2-4 hours. The slow addition is crucial to prevent enzyme deactivation.

-

Reaction Monitoring: The progress of the polymerization is typically indicated by a color change and the formation of a precipitate. The reaction is allowed to proceed for 24 hours at room temperature with continuous stirring.

-

Polymer Isolation: After the reaction is complete, the precipitated polymer is collected by centrifugation or vacuum filtration.

-

Purification: The collected polymer is washed repeatedly with deionized water and methanol to remove unreacted monomer, enzyme, and buffer salts.

-

Drying: The purified polymer is dried in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Protocol 2: Chemical Oxidative Polymerization of this compound

This protocol employs a chemical oxidizing agent, such as iron(III) chloride (FeCl₃), to induce the polymerization of this compound. This is a common method for synthesizing conductive polymers.

Materials:

-

This compound

-

Iron(III) Chloride (FeCl₃), anhydrous

-

Chloroform or other suitable organic solvent

-

Methanol

-

Deionized Water

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Nitrogen or Argon gas inlet

-

Condenser (optional, for reactions at elevated temperatures)

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Monomer Solution: Dissolve this compound (e.g., 234 mg, 1 mmol) in an appropriate volume of chloroform (e.g., 50 mL) in the three-neck flask under an inert atmosphere (N₂ or Ar).

-

Oxidant Solution: Prepare a solution of iron(III) chloride (e.g., 650 mg, 4 mmol, typically a 2-4 fold molar excess) in a minimal amount of a suitable solvent in the dropping funnel.

-

Polymerization: While stirring the monomer solution vigorously, add the FeCl₃ solution dropwise over 30-60 minutes. A color change and the formation of a dark precipitate will indicate the onset of polymerization.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 24 hours.

-

Termination and Precipitation: Terminate the reaction by pouring the mixture into a large volume of methanol (e.g., 250 mL). This will precipitate the polymer.

-

Purification: Collect the polymer by filtration and wash it extensively with methanol to remove residual oxidant and unreacted monomer. Further washing with deionized water may be necessary.

-

Drying: Dry the resulting polymer powder in a vacuum oven at 40-60 °C to a constant weight.

Visualization of Workflows

Enzymatic Polymerization Workflow

References